Cas no 14077-58-8 (2-Ethoxyacetyl Chloride)

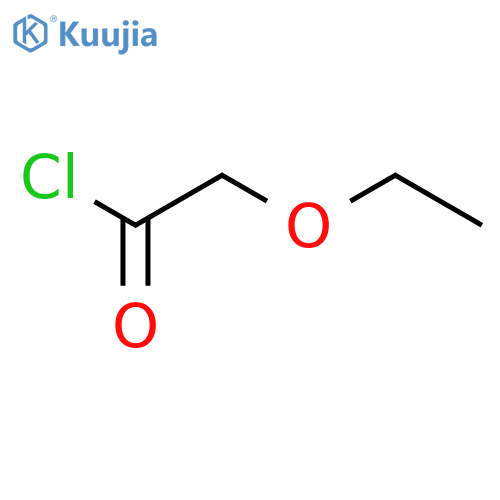

2-Ethoxyacetyl Chloride structure

商品名:2-Ethoxyacetyl Chloride

2-Ethoxyacetyl Chloride 化学的及び物理的性質

名前と識別子

-

- Acetyl chloride,2-ethoxy-

- 2-Ethoxyacetyl chloride

- Ethoxyacetyl chloride

- Ethoxyacetic acid chloride

- Einecs 237-930-3

- 2-ethoxy-Acetyl chloroide

- DTXSID50161473

- BS-21408

- ethoxy-acetyl chloride

- 2-Ethoxyacetylchloride

- ZPMWWAIBJJFPPQ-UHFFFAOYSA-N

- FT-0726745

- Ethoxyacetylchloride

- NS00024565

- MFCD11170566

- AKOS009218031

- E79167

- Acetyl chloride, 2-ethoxy-

- Ethoxy acetyl chloride

- EN300-781048

- F2190-0030

- 14077-58-8

- (2-Ethoxy)-acetyl chloride

- SCHEMBL316214

- 2-Ethoxyacetyl chloride, stabilized with 0.3% Magnesium oxide

- 2-Ethoxyacetyl chloride, 97%, stab. with 0.3% MagnesiuM oxide

- DB-000281

- alpha-Ethoxyacetyl Chloride; Ethoxyacetic Acid Chloride;

- 2-Ethoxyacetyl Chloride

-

- MDL: MFCD11170566

- インチ: InChI=1S/C4H7ClO2/c1-2-7-3-4(5)6/h2-3H2,1H3

- InChIKey: ZPMWWAIBJJFPPQ-UHFFFAOYSA-N

- ほほえんだ: CCOCC(=O)Cl

計算された属性

- せいみつぶんしりょう: 122.01351

- どういたいしつりょう: 122.013457

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 62.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.119

- ふってん: 124 ºC

- フラッシュポイント: 45 ºC

- 屈折率: 1.4204

- すいようせい: Insoluble in water.

- PSA: 26.3

2-Ethoxyacetyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1470-5G |

2-Ethoxyacetyl Chloride |

14077-58-8 | >95.0%(GC)(T) | 5g |

¥190.00 | 2024-04-17 | |

| abcr | AB348123-25 g |

2-Ethoxyacetyl chloride, 97%, stabilized with 0.3% Magnesium oxide; . |

14077-58-8 | 97% | 25g |

€195.00 | 2023-06-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H34443-5g |

2-Ethoxyacetyl chloride, 97%, stab. with 0.3% Magnesium oxide |

14077-58-8 | stab. with 0.3% | 5g |

¥1333.00 | 2023-03-16 | |

| Enamine | EN300-781048-10.0g |

2-ethoxyacetyl chloride |

14077-58-8 | 95% | 10.0g |

$100.0 | 2024-05-22 | |

| TRC | E890930-10g |

2-Ethoxyacetyl Chloride |

14077-58-8 | 10g |

$ 397.00 | 2023-09-07 | ||

| abcr | AB348123-5 g |

2-Ethoxyacetyl chloride, 97%, stabilized with 0.3% Magnesium oxide; . |

14077-58-8 | 97% | 5g |

€88.80 | 2023-06-21 | |

| Apollo Scientific | OR50944-25g |

2-Ethoxyacetyl chloride |

14077-58-8 | 97% | 25g |

£23.00 | 2025-03-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H34443-100g |

2-Ethoxyacetyl chloride, 97%, stab. with 0.3% Magnesium oxide |

14077-58-8 | stab. with 0.3% | 100g |

¥8667.00 | 2023-03-16 | |

| Enamine | EN300-781048-0.05g |

2-ethoxyacetyl chloride |

14077-58-8 | 95% | 0.05g |

$19.0 | 2024-05-22 | |

| Enamine | EN300-781048-25.0g |

2-ethoxyacetyl chloride |

14077-58-8 | 95% | 25.0g |

$247.0 | 2024-05-22 |

2-Ethoxyacetyl Chloride 関連文献

-

1. 118. The constitution of yohimbine and related alkaloids. Part VI. The synthesis of 1 : 2 : 3 : 4 : 6 : 7 : 12 : 12b-octahydro-2-ketoindolo-(2 : 3-a)pyridocoline and 1 : 2 : 3 : 4-tetrahydroindolo(2 : 3-a)pyridocolineL. H. Groves,G. A. Swan J. Chem. Soc. 1952 650

-

3. Chemistry of electron-rich conjugated polyenes. Part 4. A simple and general synthesis of 1-alkoxy-3-trimethylsilyloxybuta-1,3-dienesRene W. Aben,Hans W. Scheeren J. Chem. Soc. Perkin Trans. 1 1979 3132

-

4. LXXXV.—Condensation of acid chlorides with the ethyl ester of (a) cyanoacetic acid, (b) malonic acid, and (c) acetoacetic acid. Part II. Some experiments on ethyl phthaliminoacetoacetate and ethyl γ-ethoxyacetoacetateJohn Bradshaw,Henry Stephen,Charles Weizmann J. Chem. Soc. Trans. 1915 107 803

-

5. LXXXVIII.—A synthesis of pyrylium salts of antho-cyanidin type. Part IIDavid Doia Pratt,Robert Robinson J. Chem. Soc. Trans. 1923 123 745

14077-58-8 (2-Ethoxyacetyl Chloride) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14077-58-8)2-Ethoxyacetyl Chloride

清らかである:99%

はかる:100g

価格 ($):374.0